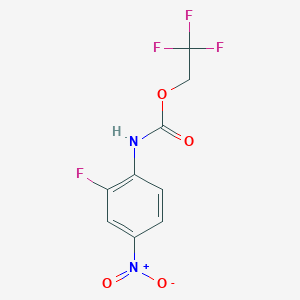
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate is an organic compound classified as a carbamate ester due to the presence of the -O-C(=O)-NH- functional group. This compound is primarily studied in the context of micellar catalysis and its impact on the basic hydrolysis of carbamates.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with 2-fluoro-4-nitrophenyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or fluoro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used in studies related to micellar catalysis and hydrolysis of carbamates.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and affects its biological activities, such as drug absorption and distribution . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: Used in the determination of ibuprofen residues.
2,2,2-Trifluoroethylbenzene: A compound with similar trifluoroethyl groups but different applications.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJDHXROTZIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


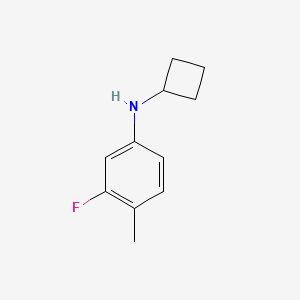
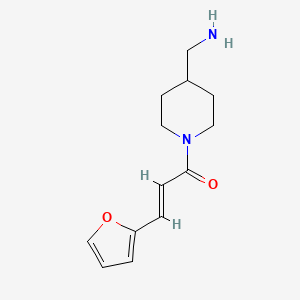


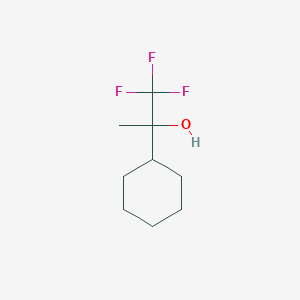
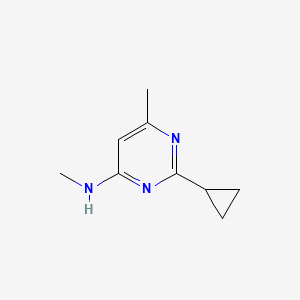
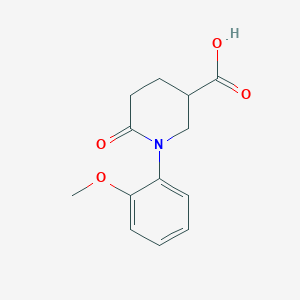
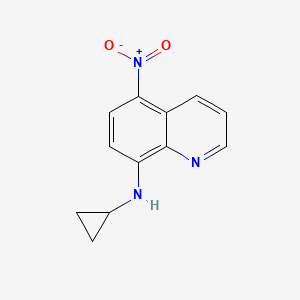
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
